molecular formula C23H23NO6 B3526694 METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE

METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE

Cat. No.: B3526694
M. Wt: 409.4 g/mol
InChI Key: QEQFYFDRXKXCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE is a complex organic compound with a molecular formula of C24H25NO6. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a phenol derivative and an acetoacetic ester. This reaction is typically carried out under acidic conditions and elevated temperatures.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate derivative, such as 4-methylphenyl isocyanate. This step is usually performed under mild conditions to avoid decomposition of the intermediate.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbamoyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Dimethyl sulfate (DMS) or methyl iodide (MeI) for methoxylation; 4-methylphenyl isocyanate for carbamoylation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various methoxy and carbamoyl derivatives.

Scientific Research Applications

METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    Induce Apoptosis: It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, making it a potential anticancer agent.

Comparison with Similar Compounds

METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE can be compared with other similar compounds, such as:

    Methyl [4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate: This compound has a similar chromen-2-one core but differs in the substituents attached to the core structure.

    N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: This compound has a different core structure but shares some similar functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[4,8-dimethyl-7-[2-(4-methylanilino)-2-oxoethoxy]-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-13-5-7-16(8-6-13)24-20(25)12-29-19-10-9-17-14(2)18(11-21(26)28-4)23(27)30-22(17)15(19)3/h5-10H,11-12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQFYFDRXKXCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE

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